![molecular formula C24H30Cl3NO B542633 5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI) CAS No. 371980-94-8](/img/structure/B542633.png)
5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)
Overview
Description
SB 612111 HCl is a selective NOP receptor antagonist (Ki values are 0.33, 57.6, 160.5 and 2109 nM for NOP, μ-, κ- and δ-receptors respectively). It antagonizes the pronociceptive action of nociceptin (Cat. No. 0910) in an acute pain model. SB 612111 HCl potentiates the action of morphine in morphine-tolerant animals and blocks hyperalgesia in an inflammatory pain model.
Scientific Research Applications
- The compound’s impact on the perifornical and lateral hypothalamic areas has been studied in relation to hypophagia .
Pain Modulation and Analgesia
Neurobehavioral Studies
Neuropharmacology and Receptor Signaling
Mechanism of Action
Target of Action
The primary target of SB 61211 HCl, also known as 5H-Benzocyclohepten-5-ol, is the Nociceptin/Orphanin FQ (NOP) receptor . This receptor is a G protein-coupled receptor involved in a wide range of biological functions, including pain perception .
Mode of Action
SB 61211 HCl acts as a selective antagonist at the NOP receptor . It binds to this receptor and blocks its activation, thereby inhibiting the actions of its natural ligand, Nociceptin . The Ki values for NOP, μ-, κ- and δ-receptors are 0.33, 57.6, 160.5, and 2109 nM respectively .
Biochemical Pathways
By antagonizing the NOP receptor, SB 61211 HCl can modulate various downstream biochemical pathways. For instance, it can antagonize the pronociceptive action of nociceptin in an acute pain model . This suggests that it may affect pain signaling pathways in the nervous system.
Pharmacokinetics
It is known to be soluble in dmso and ethanol , which could potentially influence its absorption and distribution in the body
Result of Action
The antagonistic action of SB 61211 HCl at the NOP receptor can have several effects at the molecular and cellular level. It has been shown to potentiate the action of morphine in morphine-tolerant animals and block hyperalgesia in an inflammatory pain model . These effects suggest that it may have potential therapeutic applications in the management of pain.
properties
IUPAC Name |
7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUVQADDNMWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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